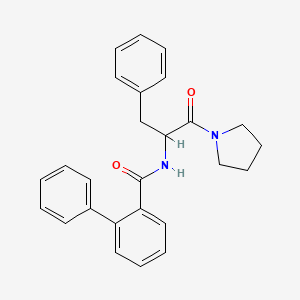
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide, also known as OPB-9195, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and mood regulation. By inhibiting FAAH, OPB-9195 can increase endocannabinoid levels and potentially provide therapeutic benefits.
Wirkmechanismus
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide can increase endocannabinoid levels, which can activate cannabinoid receptors and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has been shown to increase levels of endocannabinoids in both the brain and peripheral tissues. This can lead to activation of cannabinoid receptors, which can have a variety of effects on the body, including reducing pain and inflammation, regulating mood, and modulating immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide in lab experiments is its specificity for FAAH, which can help researchers study the role of endocannabinoids in various physiological processes. However, one limitation is that N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide may not accurately reflect the effects of endocannabinoids in vivo, as it only targets one aspect of the endocannabinoid system.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide. One area of interest is its potential use in treating chronic pain, as preclinical studies have shown promising results. Additionally, further research is needed to better understand the effects of N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide on the endocannabinoid system and its potential therapeutic applications in other conditions such as anxiety and inflammation.
In conclusion, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide is a small molecule inhibitor that targets the enzyme FAAH and increases endocannabinoid levels. It has shown potential therapeutic effects in preclinical studies and may have applications in treating conditions such as pain and anxiety. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide involves several steps, including the reaction of 2-phenylbenzoyl chloride with N-(1-oxo-3-phenyl-1-pyrrolidin-1-yl)propan-2-amine, followed by the addition of triethylamine and acetic anhydride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has shown promising results in reducing pain and inflammation in animal models. It has also been shown to have anxiolytic effects in mice.
Eigenschaften
IUPAC Name |
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(23-16-8-7-15-22(23)21-13-5-2-6-14-21)27-24(19-20-11-3-1-4-12-20)26(30)28-17-9-10-18-28/h1-8,11-16,24H,9-10,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUBYQNMASTFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
![1-[2-[4-(3,5-Dichloropyridin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7551895.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7551905.png)
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)